Zinc phthalocyanine
Overview
Description
Zinc Phthalocyanine (ZnPc) is a chemical compound with the molecular formula C32H16N8Zn. It is a part of the phthalocyanine family, which are synthetic macrocyclic structures . ZnPc has applications in various fields due to its chemical stability, thermal properties, and its π-electron conjugated system . It is used in industry as catalysts, photoconductors, and in the biomedical field for photodynamic therapy .
Synthesis Analysis
ZnPc can be synthesized using 4- (2- (4- (2-phenylpropan-2-yl) phenoxy) phenoxy) phthalonitrile and zinc metal salt . Another method involves the cyclotetramerization of the 4- [2,6-di- ( tert -butyl)-4-methylphenoxy]phthalonitrile .Molecular Structure Analysis
The core structure of the ZnPc macrocycle is formed by four isoindole units, which endows the molecule with a two-dimensional conjugated π electron system . The central cavity of phthalocyanines is known to be capable of accommodating different elemental ions .Chemical Reactions Analysis
ZnPc shows photosensitizing properties . It has been utilized in many fields such as molecular electronics, optoelectronics, photonics, etc., due to its high electron transfer abilities .Physical And Chemical Properties Analysis
ZnPc has attractive properties such as chemical stability, high thermal properties, and good production as nano-thin film layers . The refracting index values of ZnPc LB film layers were identified between 1.43 and 1.73 for the thicknesses of 3.7 and 12.6 nm .Scientific Research Applications
Photovoltaic Applications : ZnPc is considered a good candidate for organic solar cells. A study on the geometries and electronic properties of structures composed of phthalocyanine and ZnPc substituted by different groups showed promising photovoltaic properties, suggesting its use in solar cell technology (Louazri et al., 2015).
Molecular Orientation in Thin Films : ZnPc's thermal stability and ability to form thin films make it a candidate for technological applications. Research on zinc phthalocyanine (ZnPc) thin films showed significant α → β phase transformation after annealing, which may be important for applications requiring film homogeneity and optical quality (Gaffo et al., 2010).
Cancer Therapy : ZnPc has been studied as a photosensitizer in cancer therapy. It showed enhanced solubility and photodynamic effects on human hepatocellular carcinoma HepG2 cells, producing reactive oxygen species and causing cell cycle arrest (Shao et al., 2013).
Photophysical and Photochemical Studies : The effects of substituents and solvents on the photophysical and photochemical parameters of ZnPc were investigated, with findings that peripheral substituents enhance the yield of the triplet state and are relevant for photodynamic therapy applications (Ogunsipe et al., 2004).
Liquid Crystal Behavior : Research into alkyl substituted phthalocyanines revealed that zinc metallated derivatives are photosensitizers of singlet oxygen, indicating potential applications in photodynamic therapy (Cook, 2002).
Photodynamic Therapy of Osteosarcoma : A study on ZnPc encapsulated in polymer micelles showed that it dramatically increases reactive oxygen species production in osteosarcoma cells after light irradiation, suggesting its use as a photosensitizer in photodynamic therapy (Yu et al., 2018).
Nonlinear Optical Behavior : ZnPc in polymeric matrix was shown to have nonlinear optical behavior, indicating its potential in nonlinear optical applications (Ostuni et al., 2007).
Photocatalytic Degradation of Pesticides : ZnPc immobilized in mesoporous silica Al-MCM-41 demonstrated high activity in the photocatalytic degradation of pesticides, making it a potential candidate for environmental applications (Silva et al., 2012).
Future Directions
ZnPc has been preferred as sensing materials for harmful vapor detection . It has also been used as potential photosensitizers for photodynamic therapy of cancer . The performance of photodynamic therapy (PDT) depends on the solubility, pharmacokinetic behaviors, and photophysical properties of photosensitizers .
properties
IUPAC Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODBBOVVOGJETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N8Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931773 | |
Record name | Zinc phthalocyanine-6,30-diide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple powder; [Alfa Aesar MSDS] | |
Record name | Zinc phthalocyanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9711 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Zinc phthalocyanine | |
CAS RN |
14320-04-8 | |
Record name | Zinc phthalocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14320-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc phthalocyanine-6,30-diide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CIAFTALAN ZINC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243KJ527MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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